molecular formula C22H23NO6S2 B2677865 Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-85-5

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2677865
CAS No.: 946268-85-5
M. Wt: 461.55
InChI Key: RPDAVVTVDTWCBV-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group linked to a 3,4-dimethoxyphenyl moiety and a 4-methylphenyl substituent. The sulfamoyl group (-SO₂NH-) enhances interactions with biological targets, while the ethyl carboxylate ester improves solubility for synthetic handling .

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S2/c1-5-29-22(24)20-21(17(13-30-20)15-8-6-14(2)7-9-15)31(25,26)23-16-10-11-18(27-3)19(12-16)28-4/h6-13,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDAVVTVDTWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a suitable sulfonating agent such as chlorosulfonic acid, followed by amination with a suitable amine.

    Esterification: The carboxylate ester group can be introduced through an esterification reaction involving the carboxylic acid derivative of the thiophene ring and ethanol in the presence of an acid catalyst.

    Aromatic Substitution: The aromatic rings with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share core thiophene or benzothiophene frameworks with variations in substituents, influencing physicochemical and biological properties. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Reference
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene 4-Methylphenylsulfamoyl, ethyl carboxylate Not reported [3]
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate Thiophene 4-Chlorophenyl, cyanoacetyl amino group Not reported [10]
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazole-thiophene 4-Chlorophenyl, methylsulfanyl, thioxo group 388.88 [11]
Methyl 3-(N-(2-methoxy-4-(phenylamino)phenyl)sulfamoyl)thiophene-2-carboxylate Thiophene Methoxy-phenylsulfamoyl, methyl carboxylate 406.42 [12]

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance hydrogen bonding compared to simpler substituents (e.g., 4-methylphenyl in ). Chlorophenyl groups () introduce electron-withdrawing effects, affecting reactivity.
  • Molecular Weight : Thiazole-containing analogs () exhibit higher molecular weights due to additional heteroatoms, which may reduce solubility.

Key Observations :

  • Sulfamoylation (as inferred for the target compound) is a common strategy for introducing sulfonamide groups .
  • The Sandmeyer reaction () enables halogenation, critical for further functionalization.

Key Observations :

  • Ethyl carboxylate esters (e.g., ) often require stringent safety protocols due to irritant properties.
  • Molecular weight and substituents influence melting points and solubility, though data gaps exist for the target compound.

Biological Activity

Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, identified by its CAS number 946384-76-5, is a thiophene derivative that has garnered attention for its potential biological activities. This compound's unique structure, which includes a sulfamoyl group and an ethyl carboxylate moiety, positions it as a promising candidate in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.

Structural Characteristics

The molecular formula for this compound is C22H23NO6S2C_{22}H_{23}NO_{6}S_{2} with a molecular weight of 461.6 g/mol. The structure incorporates a thiophene ring substituted with a sulfamoyl group and an ethyl carboxylate, which are critical for its biological interactions.

PropertyValue
CAS Number946384-76-5
Molecular FormulaC22H23N O6S2
Molecular Weight461.6 g/mol
Chemical StructureStructure

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

  • Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
  • In vitro Studies : In laboratory settings, derivatives of this compound have shown IC50 values in the low micromolar range against several cancer types, suggesting potent activity.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It is hypothesized that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

  • Inhibition Studies : Preliminary studies indicate that the compound can significantly reduce inflammation markers in vitro.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing symptoms associated with inflammatory conditions.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various thiophene derivatives, including this compound, revealing their potential as anticancer agents through molecular docking studies and biological assays .
  • Inflammation Model : In another study focusing on inflammation, researchers administered the compound to mice with induced inflammation and observed a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Thiophene Derivatives

Compound SubstituentsTarget EnzymeIC₅₀ (μM)Reference
4-Methylphenyl, 3,4-dimethoxyphenylCOX-20.89
4-Chlorophenyl, 3,4-dimethoxyphenylEGFR1.24
4-Hydroxyphenyl, 3,4-dimethoxyphenylHDAC2.56

Q. Table 2: Optimized Reaction Conditions for Sulfamoylation

ParameterOptimal RangeImpact on Yield
Temperature70–80°C+20%
Solvent (DMF)Anhydrous+15%
Catalyst (DMAP)5 mol%+10%
Reaction Time6–8 h+5%

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